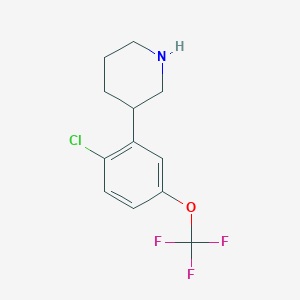

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine

Description

Properties

Molecular Formula |

C12H13ClF3NO |

|---|---|

Molecular Weight |

279.68 g/mol |

IUPAC Name |

3-[2-chloro-5-(trifluoromethoxy)phenyl]piperidine |

InChI |

InChI=1S/C12H13ClF3NO/c13-11-4-3-9(18-12(14,15)16)6-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2 |

InChI Key |

PHGAJOZPKAONPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=C(C=CC(=C2)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Trifluoromethoxy-Substituted Aromatics

- Chlorination of trifluoromethoxy-substituted pyridines or benzenes is a key step to introduce the 2-chloro substituent.

- Vapour-phase chlorination of 3-trifluoromethylpyridine analogues at 300–450°C with chlorine gas yields 2-chloro-5-trifluoromethylpyridine selectively, which is a close analogue to the trifluoromethoxy derivative.

- The reaction conditions include the use of diluents such as nitrogen or steam and sometimes ultraviolet radiation or free-radical initiators to promote chlorination.

- Yields of chlorinated products can reach approximately 60–70% with manageable by-products.

Synthesis of Trifluoromethoxy-Substituted Phenols or Pyridines

- Trifluoromethoxy groups are introduced via nucleophilic aromatic substitution or by using trifluoromethoxy reagents on suitable phenol or pyridine precursors.

- The phenyl ring bearing the trifluoromethoxy group is then functionalized further for coupling with piperidine.

Formation of the Piperidine Moiety Attached to the Aromatic Ring

Nucleophilic Substitution with Piperidine

- A common approach involves nucleophilic substitution of a halogenated aromatic compound (e.g., 2-chloro-5-(trifluoromethoxy)phenyl halide) with piperidine to form the corresponding 3-(2-chloro-5-(trifluoromethoxy)phenyl)piperidine.

- This reaction typically proceeds under mild heating in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Multi-Step Pyridine to Piperidine Reduction and Functionalization

A patented method for related compounds (4-[4-(trifluoromethoxy)phenoxyl]piperidine) involves:

- Formation of N-benzylated pyridinium salts from the corresponding pyridine and benzyl halides.

- Reduction of these salts to tetrahydropyridine intermediates using sodium borohydride at controlled temperatures (0–15°C).

- Catalytic hydrogenation in the presence of acid to form piperidinium salts.

- Final treatment with alkali to yield the piperidine derivative.

This method offers high yields (up to 99%) and high purity (above 96%) with relatively simple operation and good control over impurities.

Detailed Example of a Preparation Method (Adapted from Patent CN105461617A)

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-[4-(trifluoromethoxy)phenoxyl]pyridine + benzyl halide | Formation of N-benzyl pyridinium salt | Not specified |

| 2 | Sodium borohydride in THF, 0–15°C | Reduction to N-benzyl tetrahydropyridine intermediate | High yield, controlled temperature to avoid impurities |

| 3 | Acid + hydrogen source + catalyst | Catalytic hydrogenation to piperidinium salt | Efficient conversion |

| 4 | Alkali treatment | Formation of final piperidine compound | Yield: 99%, Purity: 96.1% |

- The process includes solvent removal, extraction, crystallization, and purification steps to ensure product quality.

Alternative Synthetic Routes and Side Reactions

- In related syntheses involving piperidine and chlorinated trifluoromethyl-substituted benzoic acid derivatives, side products such as (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can form due to alternative nucleophilic attack sites.

- Careful control of reaction conditions and stoichiometry is necessary to minimize such side products.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The pyridinium salt reduction method is preferred for its high yield and purity, especially when preparing piperidine derivatives with trifluoromethoxy substituents.

- Vapour-phase chlorination is effective for preparing chlorinated trifluoromethylpyridines, which can be precursors for further functionalization.

- Side reactions involving nucleophilic attack at undesired sites can be minimized by controlling reaction parameters and reagent purity.

- The choice of solvents, temperature control, and purification techniques (e.g., crystallization, extraction) critically affect the final product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine with structurally or functionally related piperidine derivatives, focusing on substituent effects, synthesis routes, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeted drugs . Chlorine at the 2-position may sterically hinder metabolic oxidation, improving stability. In contrast, pyrazine-based analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyrazine) exhibit higher polarity due to the nitrogen-rich aromatic system, favoring agrochemical applications .

Synthesis Complexity :

- The target compound’s synthesis likely parallels 55b (Table 1), involving Buchwald-Hartwig amination to couple piperidine with the aryl halide precursor . This method contrasts with IACS-10759 , which requires complex triazole-oxadiazole cyclization, resulting in lower yields (15–55% reported for similar intermediates) .

Biological Relevance: Piperidine analogs of phenyltropanes (e.g., 3-(4-chlorophenyl)-2-carbomethoxypiperidine) demonstrate potent dopamine transporter (DAT) inhibition, comparable to tropane derivatives, highlighting the scaffold’s versatility in neuropharmacology . IACS-10759’s bulky substituents and sulfonyl groups shift its activity toward mitochondrial complex I inhibition, illustrating how minor structural changes redirect therapeutic applications .

Physicochemical Properties :

- The bis(trifluoromethyl) derivative (Table 1, entry 4) has a molecular weight >400 g/mol, which may limit oral bioavailability. In contrast, the target compound’s smaller size (285.69 g/mol) aligns with Lipinski’s rule of five, favoring drug-likeness .

Biological Activity

3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including interaction with various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro and trifluoromethoxy group on the phenyl ring. These specific substitutions are critical for its biological activity, influencing its pharmacokinetic and pharmacodynamic properties.

Biological Activity Overview

The biological activity of 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine has been explored in various contexts, including:

- Antimicrobial Activity : The presence of the trifluoromethoxy group has been associated with enhanced antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against bacterial strains such as E. coli and S. aureus .

- Antiviral Potential : Research has shown that piperidine derivatives can act as inhibitors against various viral targets, suggesting that this compound may exhibit similar properties .

- CNS Activity : The structural similarity to known CNS-active drugs implies potential neuroactive effects. Compounds with similar piperidine scaffolds have shown efficacy as mu-opioid receptor agonists .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the trifluoromethoxy and chloro groups in enhancing biological activity:

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethoxy | Increased potency against 5-HT uptake | |

| Chloro | Essential for anti-tuberculosis activity | |

| Piperidine Ring | Critical for neuroactivity |

Case Studies

- Antituberculosis Activity : A study evaluated the anti-tuberculosis efficacy of related compounds, demonstrating that modifications in the piperidine structure significantly impacted activity levels. Compounds retaining both chloro and trifluoromethyl groups showed promising results against Mycobacterium tuberculosis .

- Cytotoxicity Studies : In vitro studies assessed cytotoxic effects on various cancer cell lines. The compound exhibited variable cytotoxicity, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways was investigated using human monocyte models. Results indicated a concentration-dependent increase in pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis can leverage catalytic halogen exchange or high-temperature chlorination strategies, as seen in structurally related trifluoromethylpyridines . For piperidine derivatives, intermediate functionalization (e.g., chlorination at the 2-position of the phenyl ring) followed by cyclization is common . Purity confirmation requires HPLC (≥98% purity threshold) and NMR for structural validation, with mass spectrometry to verify molecular weight .

Q. How should researchers handle and store 3-(2-Chloro-5-(trifluoromethoxy)phenyl)piperidine to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent degradation of the trifluoromethoxy group. Use moisture-resistant containers to avoid hydrolysis. Safety protocols include fume hood use during handling and LC-MS monitoring for decomposition byproducts .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

- Methodological Answer : Prioritize kinase or phosphatase inhibition assays due to structural similarity to phosphatase-targeting compounds like PF-06465469 . Use in vitro neuronal cell models (e.g., SH-SY5Y) to assess neuroactivity, referencing protocols for trifluoromethylpyridine analogs .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity in neurological targets?

- Methodological Answer : Systematic SAR studies should compare 2-chloro vs. 3-chloro substitutions using electrophysiological assays (e.g., patch-clamp for ion channel modulation). Computational docking (e.g., AutoDock Vina) can predict binding affinities to receptors like GABAA, guided by frameworks for heterocyclic probes .

Q. What mechanistic insights exist for this compound’s interaction with phosphatases or kinases?

- Methodological Answer : Employ isotope-labeled analogs (e.g., <sup>19</sup>F NMR) to track binding kinetics. Use X-ray crystallography to resolve co-crystal structures with target enzymes, referencing methods for PF-06683324 . Link findings to enzyme allostery or competitive inhibition models .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodological Answer : Apply QSAR models to predict logP and blood-brain barrier permeability. Use molecular dynamics simulations (e.g., GROMACS) to assess metabolic stability against cytochrome P450 isoforms, aligning with frameworks for fluorinated piperidines .

Q. What strategies resolve contradictions in reported activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Control for batch-to-batch purity variations via LC-MS and elemental analysis. Reconcile discrepancies using meta-analysis frameworks that prioritize studies with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.